molecular formula C6H4F3NO3 B2601849 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid CAS No. 1367926-76-8

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2601849
CAS No.: 1367926-76-8
M. Wt: 195.097
InChI Key: KFIDQXQBWIKRBW-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid typically involves the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. The intermediate product is then treated with 3-chloro-5-hydroxybenzonitrile at 80°C, followed by microwave irradiation at 150°C in the presence of NaOH to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and is used as an intermediate in the synthesis of the target compound.

    3-Chloro-5-hydroxybenzonitrile: Another intermediate with similar functional groups.

Uniqueness

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of the oxazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and industrial applications .

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3/c1-2-3(6(7,8)9)4(5(11)12)13-10-2/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIDQXQBWIKRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367926-76-8
Record name 3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid
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